molecular formula C11H20O2Si B1589596 (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone CAS No. 61305-36-0

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone

Número de catálogo B1589596
Número CAS: 61305-36-0
Peso molecular: 212.36 g/mol
Clave InChI: DAPZSGCXUJECAI-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone” is a chemical compound that contains a tert-butyldimethylsilyloxy group . This group is known for its hydrolytic stability, making it a promising component in various applications .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is known to be stable to aqueous base, but may be converted back to the alcohols under acidic conditions . More specific reactions involving “(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone” are not available from the search results.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

  • Stereoselective Addition to Cyclopentenone Derivatives

    • (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone has been used in stereoselective conjugate additions, producing various cyclopentanone derivatives, which are important in organic synthesis. These reactions involve alkyl groups and demonstrate significant stereoselectivity (Yakura, Tanaka, Kitano, Uenishi, & Ikeda, 2000).
  • Antineoplastic and Antitumor Properties

  • Natural Product Synthesis

    • This compound has been instrumental in the synthesis of natural product analogs, such as carbocyclic analogs of ascorbic and isoascorbic acid, demonstrating its utility in complex molecule synthesis (Schachtner, Stachel, & Polborn, 1995).
  • Diels-Alder Reaction Applications

    • In the Diels-Alder reaction, derivatives of (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone have been used as dienes to create highly substituted para-hydroquinones and para-iminoquinones, showcasing its versatility in organic reactions (Dissanayake, Hart, Becroft, Sumby, & Newton, 2020).
  • Asymmetric Synthesis of Cyclopentenone Derivatives

  • Synthesis of Tumor Necrosis Factor-α Inhibitors

Safety And Hazards

The safety data sheet for a similar compound, 4-(tert-Butyldimethylsilyloxy)cyclohexanone, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propiedades

IUPAC Name

(4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,10H,8H2,1-5H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPZSGCXUJECAI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone

CAS RN

61305-36-0
Record name CTC-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061305360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-tert-butyldimethylsilyloxy-2-cyclopenten-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CTC-8
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A86UT4B4YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxy-2-cyclopentenone (191 g, 1.95 mol, prepared in example 1) and triethylamine (430 mL, 3.09 mol) in anhydrous tetrahydrofuran (1L) is treated with 4-dimethylaminopyridine (4.90 g, 40.0 mmol). The solution is cooled to 0° C. and treated portionwise, over 10 minutes, with tert-butyldimethylsilyl chloride (278 g, 1.84 mol) maintaining the temperature at or below 10° C. The reaction is then allowed to stir overnight at room temperature. It is then poured into aqueous HCl (0.5N, 1L). The phases are separated and the aqueous phase is extracted with heptane (2×1L). The organic phase and organic extracts are combined, washed with aqueous HCl (0.5N, 2×500 mL), then 5% sodium bicarbonate (500 mL), then brine (500 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum (40° C., 20 mmHg) to provide the title compound (325 g). This is purified by Kugelrohr distillation (70°-80° C., 1 mmHg) to provide the title compound (282 g, 72% yield) as a light yellow oil, Rf =0.55, 20% ethyl acetate/hexane, GC retention time is 14.97 minutes; 1H NMR (CDCl3) δ7.48 (dd, J=5.7, 2.4 Hz, 1H), 6.20 (d, J=5.7 Hz, 1H), 4.95-4.99 (m, 1H), 2.72 (dd, J=18.2, 6.0 Hz, 1H), 2.25 (dd, J=18.2, 2.3 Hz, 1H), 0.88 (s, 9H), 0.11 (s, 6H); 13C NMR (CDCl3) δ 206.4, 163.8, 134.4, 70.8, 44.9, 25.7, 25.6, 18.0; IR (neat) νmax 2957, 2931, 2887, 2858, 1725 cm-1 ; MS (EI) m/e (% relative intensity) 212 (M+, 5), 155 (M+ -57,100).
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
catalyst
Reaction Step One
Quantity
278 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1.13 grams of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) was dissolved in 15 milliliters of dioxane, to which was then added 660 milligrams of crude 4-t-butyldimethylsiloxycyclopent-2-en-1-ol (purity 74%), after which the mixture was heated at 55° C. for 16 hours with stirring. After completion of the reaction, the precipitate separating out was filtered off. When the filtrate was concentrated under reduced pressure, 2.0 grams of a crude product was obtained.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone
Reactant of Route 2
Reactant of Route 2
(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone
Reactant of Route 3
(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone
Reactant of Route 4
(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone
Reactant of Route 5
(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone
Reactant of Route 6
(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone

Citations

For This Compound
3
Citations
T Yakura, K Tanaka, T Kitano, J Uenishi, M Ikeda - Tetrahedron, 2000 - Elsevier
Reaction of (S)-2-benzenesulfonyl-4-(tert-butyldimethylsilyloxy)-2-cyclopentenone (2) and a 2-methoxycarbonyl congener (3) with R 2 CuLi or RMgBr-CuI stereoselectively gave (2S,3R,…
Number of citations: 16 www.sciencedirect.com
G Singh - 2015 - kuscholarworks.ku.edu
This work describes the development of methods to access synthetically useful chiral diols in enantiomerically pure form. First chapter describes the development of a stereodivergent …
Number of citations: 2 kuscholarworks.ku.edu
BL Feringa, J Jansen - EPRINTS-BOOK-TITLE, 1995 - research.rug.nl
The Michael addition1, a well known key synthetic transformation, has recently emerged as an important method for stereoselective CC bond formation2, 369-371. Two developments …
Number of citations: 6 research.rug.nl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.